(2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane
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Overview
Description
(2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to the ring strain. This particular compound features two stereocenters, making it optically active. The presence of long alkyl chains contributes to its hydrophobic nature, which can influence its solubility and reactivity in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include:
Alkene precursor: (2S,3R)-2-Decyl-3-(4-methylpentyl)alkene
Catalyst: Titanium isopropoxide and diethyl tartrate
Oxidant: tert-Butyl hydroperoxide
Solvent: Dichloromethane
Temperature: 0°C to room temperature
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts can also enhance the efficiency and selectivity of the epoxidation process.
Types of Reactions:
Oxidation: The epoxide ring can be opened by various oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield alcohols, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted alcohols or ethers.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products:
Diols: Formed by the ring-opening of the epoxide with water or alcohols.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Alcohols/Ethers: Produced through nucleophilic substitution reactions.
Scientific Research Applications
(2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
(2S,3R)-2-Decyl-3-(4-methylpentyl)epoxide: Similar structure but different stereochemistry.
(2S,3R)-2-Decyl-3-(4-methylpentyl)ether: Lacks the epoxide ring, resulting in different reactivity.
(2S,3R)-2-Decyl-3-(4-methylpentyl)alcohol: The epoxide ring is reduced to an alcohol.
Uniqueness: (2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane is unique due to its chiral epoxide structure, which imparts specific reactivity and selectivity in chemical reactions. Its long alkyl chains also influence its physical properties, making it distinct from other epoxides with shorter or different alkyl groups.
Properties
CAS No. |
52260-03-4 |
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Molecular Formula |
C18H36O |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
(2S,3R)-2-decyl-3-(4-methylpentyl)oxirane |
InChI |
InChI=1S/C18H36O/c1-4-5-6-7-8-9-10-11-14-17-18(19-17)15-12-13-16(2)3/h16-18H,4-15H2,1-3H3/t17-,18+/m0/s1 |
InChI Key |
MYAXSLNSJQGASK-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@H](O1)CCCC(C)C |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCC(C)C |
Origin of Product |
United States |
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